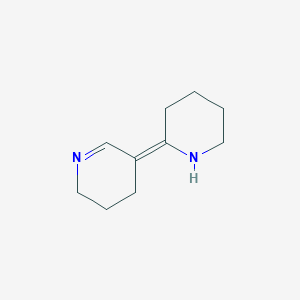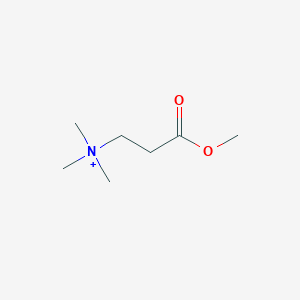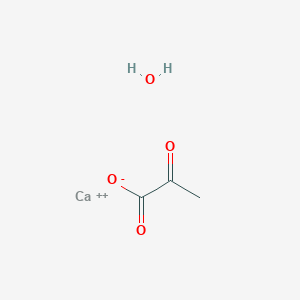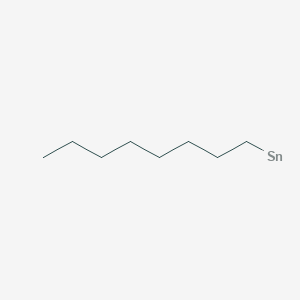
Octyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyltin compounds, also known as this compound derivatives, are a class of organotin compounds where the tin atom is bonded to one or more octyl groups. These compounds are widely used in various industrial applications due to their unique chemical properties. They are particularly known for their role as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octyltin compounds can be synthesized through several methods. One common method involves the reaction of tin tetrachloride with Grignard reagents. For example, the synthesis of tetrathis compound can be achieved by reacting tin tetrachloride with octylmagnesium bromide :
SnCl4+4C8H17MgBr→Sn(C8H17)4+4MgBrCl
Another method involves the direct reaction of metallic tin with organohalides in the presence of a catalyst . This method is particularly useful for producing carbofunctional organotin compounds.
Industrial Production Methods
In industrial settings, octyl tin compounds are often produced through large-scale reactions involving tin tetrachloride and octylmagnesium bromide. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Octyltin compounds undergo various types of chemical reactions, including:
Oxidation: This compound compounds can be oxidized to form tin oxides and hydroxides.
Reduction: These compounds can be reduced to form lower oxidation state tin compounds.
Substitution: This compound compounds can undergo substitution reactions where the octyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.
Major Products
The major products formed from these reactions include tin oxides, hydroxides, and various substituted organotin compounds .
Aplicaciones Científicas De Investigación
Octyltin compounds have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of octyl tin compounds varies depending on their application. In the context of PVC stabilization, octyl tin compounds act by neutralizing hydrochloric acid released during the degradation of PVC, thereby preventing further degradation . In biological applications, octyl tin compounds can interact with cellular components, leading to cell death or inhibition of cell growth .
Comparación Con Compuestos Similares
Octyltin compounds can be compared with other organotin compounds such as butyl tin and phenyl tin derivatives. While all these compounds share similar chemical properties, octyl tin compounds are generally less toxic and have better migration resistance in PVC applications . Other similar compounds include:
Butyl tin compounds: Used in similar applications but are more toxic.
Phenyl tin compounds: Have different chemical properties and are used in different industrial applications.
Conclusion
This compound compounds are versatile organotin compounds with a wide range of applications in chemistry, biology, medicine, and industry. Their unique chemical properties make them valuable in various industrial processes, particularly in the stabilization of PVC and as catalysts in organic synthesis. Despite their potential toxicity, their benefits in industrial and scientific applications make them an important class of compounds.
Propiedades
Número CAS |
15231-57-9 |
|---|---|
Fórmula molecular |
C8H17Sn |
Peso molecular |
231.93 g/mol |
InChI |
InChI=1S/C8H17.Sn/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3; |
Clave InChI |
ZMHZSHHZIKJFIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn] |
SMILES canónico |
CCCCCCCC[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Dichloro-5-methylphenyl)sulfonylamino]benzamide](/img/structure/B230656.png)
![N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B230680.png)
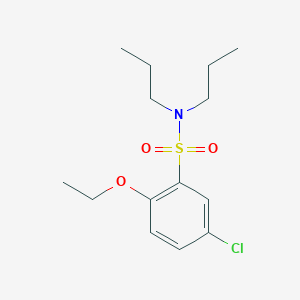
![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)
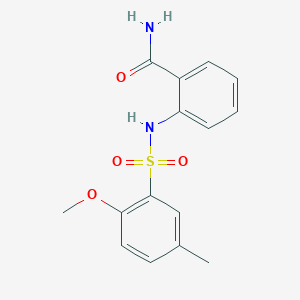
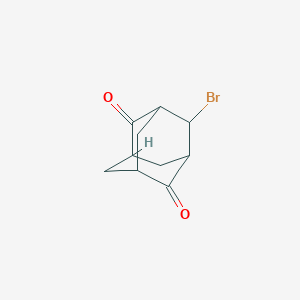
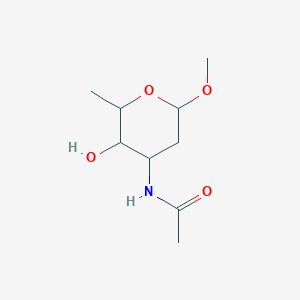
![N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide](/img/structure/B230722.png)
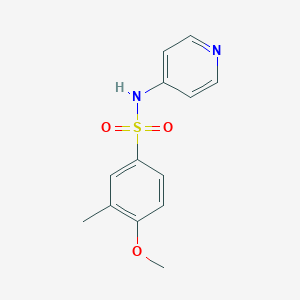
![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)
